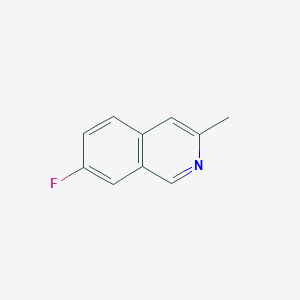

![molecular formula C21H18ClN5O2 B2736796 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 887457-73-0](/img/structure/B2736796.png)

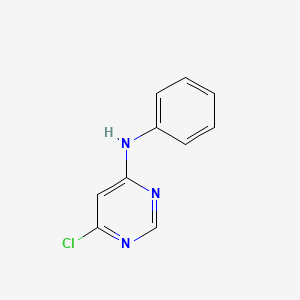

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

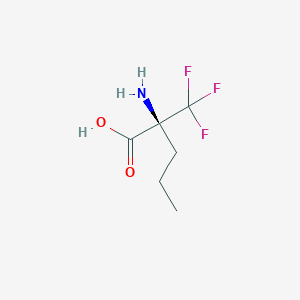

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core . It has been associated with potential antitumor activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged scaffold in biologically active compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound are typically associated with its synthesis . For instance, the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .

科学的研究の応用

Antitumor Activity

Several studies have investigated the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. A study by El-Morsy et al. (2017) synthesized a new series of these derivatives and evaluated their activity against the human breast adenocarcinoma cell line MCF7. Among the new series, one particular derivative showed significant activity, suggesting potential in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).

Radiosynthesis for Imaging

In the context of imaging, Dollé et al. (2008) reported on the synthesis of radioligands for imaging the translocator protein (18 kDa) with PET. This included the development of certain pyrazolo[1,5-a]pyrimidineacetamides, which are crucial for in vivo imaging using positron emission tomography (Dollé et al., 2008).

Antimicrobial Activity

Research by Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety. These compounds were tested and evaluated as antimicrobial agents, indicating the compound's potential in combating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Insecticidal and Antibacterial Potential

A study by Deohate and Palaspagar (2020) focused on the synthesis of pyrimidine linked pyrazole heterocyclics. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential, showcasing a diverse range of applications (Deohate & Palaspagar, 2020).

Neuroinflammation PET Imaging

Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This work is significant for neuroinflammation PET imaging (Damont et al., 2015).

作用機序

While the exact mechanism of action for this specific compound is not clear from the available data, similar compounds have been found to inhibit cellular proliferation and induce phenotypes consistent with Aurora kinase inhibition . They have also been found to inhibit CDK2/cyclin A2, which is a target for cancer treatment .

将来の方向性

特性

IUPAC Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c1-13-6-7-14(2)18(8-13)25-19(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSPRNNZVLXWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

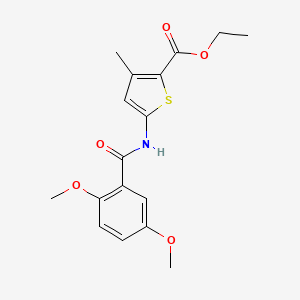

![2-[(4-Methylphenyl)sulfonylamino]pentanoic acid](/img/structure/B2736719.png)

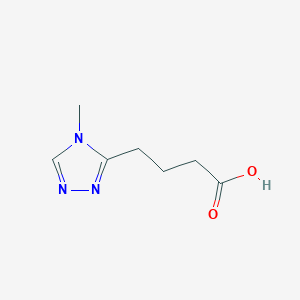

![N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2736729.png)

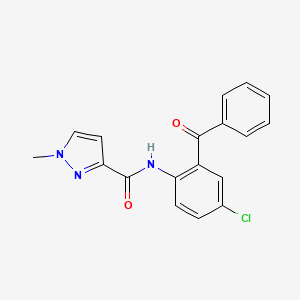

![N-(3-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2736733.png)